molecular formula C17H14N2OS2 B2585656 N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide CAS No. 868377-18-8

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

Cat. No.: B2585656
CAS No.: 868377-18-8
M. Wt: 326.43
InChI Key: GEHZJJMZMMUNCD-ZCXUNETKSA-N
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Description

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H14N2OS2 and its molecular weight is 326.43. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activities of Benzothiazole Derivatives

Benzothiazole and its derivatives exhibit a wide array of biological and pharmacological activities. The benzothiazole nucleus is a fundamental moiety in many bioactive compounds, displaying antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. Drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole are based on the benzothiazole skeleton, highlighting its significance in drug development. This versatility underscores the potential for derivatives such as N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide to serve as key compounds in novel therapeutic agents (Sumit, Kumar, & Mishra, 2020).

Role in Central Nervous System (CNS) Drug Development

Research identifies various functional chemical groups, including benzothiazole, as potential leads for synthesizing compounds with CNS activity. The study encompasses heterocycles with heteroatoms (N, S, O), forming the largest class of organic compounds with CNS effects. This highlights the therapeutic potential of benzothiazole derivatives in treating CNS disorders, suggesting that compounds like this compound could be explored for CNS applications (Saganuwan, 2017).

Synthesis and Biological Importance of Thiophene Derivatives

Thiophene derivatives, another chemical family related to the query compound, have been studied for their diverse biological activities. The synthesis and exploration of thiophene analogues, such as the carcinogens benzidine and 4-aminobiphenyl, indicate their potential in creating biologically active molecules, including possible carcinogenic properties. This area of research may provide insights into the bioactivity of thiophene-containing compounds like this compound, suggesting avenues for therapeutic applications or toxicity assessments (Ashby, Styles, Anderson, & Paton, 1978).

Properties

IUPAC Name

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c1-4-7-19-13-10-11(2)9-12(3)15(13)22-17(19)18-16(20)14-6-5-8-21-14/h1,5-6,8-10H,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHZJJMZMMUNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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